Cas no 1935869-20-7 (2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- EN300-1116816
- 1935869-20-7
-
- インチ: 1S/C11H11BrN2O/c12-10-3-1-2-8(4-10)5-11(15)9-6-13-14-7-9/h1-4,6-7,11,15H,5H2,(H,13,14)
- InChIKey: KTEPZSKHSXVNTK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CC(C1C=NNC=1)O
計算された属性
- せいみつぶんしりょう: 266.00548g/mol
- どういたいしつりょう: 266.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 48.9Ų
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116816-0.25g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1116816-0.5g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1116816-2.5g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1116816-0.1g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1116816-5.0g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 5g |
$3273.0 | 2023-06-09 | ||
Enamine | EN300-1116816-0.05g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1116816-10g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1116816-1g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1116816-5g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1116816-1.0g |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |
1935869-20-7 | 1g |
$1129.0 | 2023-06-09 |
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-olに関する追加情報
2-(3-Bromophenyl)-1-(1H-Pyrazol-4-yl)Ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 1935869-20-7, known as 2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a bromophenyl moiety, a pyrazole ring, and an alcohol group. These features make it a valuable substrate for various chemical transformations and biological studies.
Recent studies have highlighted the potential of 2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol as a precursor in the synthesis of bioactive compounds. Its bromophenyl group serves as a reactive site for nucleophilic aromatic substitution reactions, enabling the incorporation of diverse substituents. Meanwhile, the pyrazole ring, a heterocyclic structure with two nitrogen atoms, contributes to the molecule's ability to interact with biological targets such as enzymes and receptors. This dual functionality makes the compound a versatile building block in drug discovery.
In terms of synthesis, researchers have developed efficient methods to prepare 2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol. One common approach involves the coupling of bromobenzene derivatives with pyrazole-containing intermediates under catalytic conditions. The use of palladium catalysts has been particularly effective in facilitating these reactions, ensuring high yields and selectivity. Additionally, the presence of the alcohol group allows for further functionalization through oxidation or protection strategies, further expanding its utility.
The biological activity of 2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol has been explored in several recent studies. For instance, investigations into its anti-inflammatory properties have revealed promising results, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, its ability to modulate cellular signaling pathways has been documented, indicating its role in regulating processes such as apoptosis and cell proliferation.
From an applications perspective, this compound is increasingly being utilized in materials science as well. Its structural rigidity and ability to form hydrogen bonds make it an attractive candidate for designing advanced materials such as coordination polymers and supramolecular assemblies. Researchers have demonstrated that incorporating 2-(3-bromophenyl)-1-(1H-pyrazol-4-yll)ethan-l-o into these systems can enhance their mechanical properties and thermal stability.
In conclusion, 2-(3-bromophenyl)-l -(l H-pyrazol -4 - yl ) ethan - l - ol (CAS No. 1935869 - 20 -7 ) stands out as a multifaceted organic compound with significant potential across various scientific domains. Its unique structure enables diverse chemical transformations and biological interactions, making it an invaluable tool for researchers in both academia and industry.
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